N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine is an organic compound with the molecular formula C12H16FNS. It is characterized by the presence of a thiolane ring and a fluorophenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine typically involves the reaction of 4-fluorophenylethylamine with thiolane-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine
Uniqueness
This compound is unique due to its specific combination of a thiolane ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16FNS |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]thiolan-3-amine |
InChI |
InChI=1S/C12H16FNS/c13-11-3-1-10(2-4-11)5-7-14-12-6-8-15-9-12/h1-4,12,14H,5-9H2 |
InChI Key |
SHKGVGUJDYVMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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